3-Chlorocyclobutanamine hydrochloride CAS 52560-66-2 chemical properties
3-Chlorocyclobutanamine hydrochloride CAS 52560-66-2 chemical properties
An In-depth Technical Guide to 3-Chlorocyclobutanamine Hydrochloride (CAS 52560-66-2): Properties, Synthesis, and Applications
Introduction
3-Chlorocyclobutanamine hydrochloride is a bifunctional small molecule of significant interest to the pharmaceutical and chemical research sectors. As a substituted cyclobutylamine, it serves as a valuable building block, incorporating a strained four-membered ring—a motif increasingly recognized for its ability to impart unique conformational constraints and metabolic stability in drug candidates. The presence of both a primary amine and a secondary alkyl chloride offers orthogonal reactivity, making it a versatile intermediate for constructing more complex molecular architectures.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates critical physicochemical data, outlines a representative synthetic workflow, discusses the compound's chemical reactivity and stability, and explores its applications as a key scaffold in medicinal chemistry.
Physicochemical Properties
The fundamental properties of 3-Chlorocyclobutanamine hydrochloride are critical for its handling, reaction setup, and integration into synthetic strategies. While extensive experimental data for this specific compound is not broadly published, the following table summarizes its known and predicted properties based on its structure and data from analogous compounds.
| Property | Value | Comments |
| CAS Number | 52560-66-2 | |
| Molecular Formula | C₄H₉Cl₂N | Comprises the amine and the hydrochloride salt. |
| Molecular Weight | 142.03 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |
| Melting Point | Not definitively reported | Expected to be a crystalline solid with a relatively high melting point. |
| Solubility | Soluble in water, methanol | The hydrochloride salt form confers solubility in polar protic solvents. |
| pKa (Conjugate Acid) | ~9-10 (Predicted) | Typical range for a primary aminium ion, influenced by the cyclobutyl ring. |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the chlorine (CH-Cl) would likely appear downfield (~4.0-4.5 ppm), while the proton on the carbon with the amine group (CH-NH₃⁺) would also be downfield (~3.5-4.0 ppm). The ammonium protons (-NH₃⁺) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would show distinct signals for the four carbons of the cyclobutane ring. The carbon bonded to chlorine (C-Cl) would be in the range of 50-65 ppm, and the carbon bonded to the amino group (C-N) would appear in a similar region, around 45-60 ppm.
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IR Spectroscopy: Key infrared absorptions would include a broad N-H stretch from the ammonium salt (R-NH₃⁺) in the 2500-3200 cm⁻¹ region.[1] A C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.[1]
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Mass Spectrometry (MS): The mass spectrum would show a parent ion corresponding to the free base (C₄H₈ClN). A characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Synthesis and Purification
The synthesis of 3-Chlorocyclobutanamine hydrochloride can be approached through several routes. A common strategy involves the transformation of a readily available cyclobutane precursor. The following protocol describes a plausible and efficient pathway starting from cis-3-aminocyclobutanol, leveraging established chemical transformations.
Experimental Protocol: Two-Step Synthesis
Step 1: Chlorination of cis-3-(Dibenzylamino)cyclobutanol This step converts the hydroxyl group to a chloro group, a common transformation using reagents like thionyl chloride or N-chlorosuccinimide (NCS) with a phosphine.[2] The amine is first protected to prevent side reactions.
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Protection: React cis-3-aminocyclobutanol with benzyl bromide under basic conditions to form cis-3-(dibenzylamino)cyclobutanol.
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Chlorination: Dissolve the protected alcohol in an appropriate aprotic solvent (e.g., dichloromethane).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a chlorinating agent (e.g., thionyl chloride or an Appel reaction system with CCl₄ and triphenylphosphine).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by quenching with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
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Purify the resulting trans-3-chloro-N,N-dibenzylcyclobutanamine via column chromatography.
Step 2: Deprotection to Yield 3-Chlorocyclobutanamine Hydrochloride The final step involves the removal of the benzyl protecting groups via catalytic hydrogenation, which concurrently forms the hydrochloride salt.[3]
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Dissolve the purified product from Step 1 in an alcohol solvent such as methanol or ethanol.
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Add a palladium-based catalyst (e.g., 10% Pd/C or palladium hydroxide).[3]
-
Introduce one equivalent of hydrochloric acid to the mixture.
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Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
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After the reaction is complete (disappearance of starting material by TLC/GC-MS), filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
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Recrystallize the solid from a suitable solvent system (e.g., isopropanol/ether) to obtain pure 3-Chlorocyclobutanamine hydrochloride.[4]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-Chlorocyclobutanamine HCl.
Chemical Reactivity and Stability
The reactivity of 3-Chlorocyclobutanamine hydrochloride is governed by its two functional groups.
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Amine Reactivity: The primary amine, typically liberated from its salt form by the addition of a non-nucleophilic base, is a potent nucleophile. It readily undergoes N-alkylation, N-acylation, reductive amination, and condensation reactions to form a wide range of derivatives such as amides, sulfonamides, and substituted amines.
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Alkyl Chloride Reactivity: The chlorine atom is susceptible to nucleophilic substitution (Sₙ2) reactions. It can be displaced by various nucleophiles (e.g., azides, cyanides, thiols, amines) to introduce new functional groups at the 3-position of the cyclobutane ring. This dual reactivity makes it a powerful tool for building diverse molecular scaffolds.[5]
Reactivity Profile Diagram
Caption: Key reactive sites of 3-Chlorocyclobutanamine.
Stability and Storage
As an amine hydrochloride salt, the compound is generally stable under standard laboratory conditions.[6] However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. Over time, exposure to moisture and air can lead to degradation. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.
Applications in Medicinal Chemistry
The true value of 3-Chlorocyclobutanamine hydrochloride lies in its application as a versatile building block for drug discovery. The incorporation of a cyclobutane ring can enhance the metabolic stability and binding affinity of a drug molecule by providing conformational rigidity.
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Scaffold for Heterocycles: The dual functionality allows for the rapid synthesis of novel heterocyclic systems, which are foundational structures in many approved drugs.[7] For example, intramolecular cyclization between the amine and a group introduced at the chloro-position can lead to bicyclic amines.
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Role of Chlorine in Drug Design: The chlorine atom itself is a critical feature. It can modulate the electronic properties and lipophilicity of a molecule, potentially improving its pharmacokinetic profile (ADME properties).[8][9] There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in medicinal chemistry.[8][10]
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Precursor to Key Intermediates: It serves as a precursor to other valuable cyclobutane intermediates. For instance, substitution of the chlorine can provide access to 3-amino-cyclobutyl derivatives with different functionalities, which are then elaborated into final drug targets.
Safety and Handling
As with all chlorinated organic compounds and amine salts, proper safety precautions must be observed.
-
Hazards: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[11] Inhalation may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the material. All operations should be conducted in a well-ventilated fume hood.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3-Chlorocyclobutanamine hydrochloride is a high-value chemical intermediate whose utility is derived from the unique combination of a strained cyclobutane scaffold and two reactive functional groups. Its stable salt form, coupled with its predictable reactivity, makes it an attractive building block for synthesizing complex and novel molecules. For medicinal chemists and drug development scientists, it offers a reliable starting point for creating compounds with potentially enhanced pharmacological properties, solidifying its role as an important tool in the pursuit of next-generation therapeutics.
References
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- BenchChem. (2025). Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
- Ghamdi, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 324-350.
- Sahoo, H., et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(34), 22005-22023.
- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
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